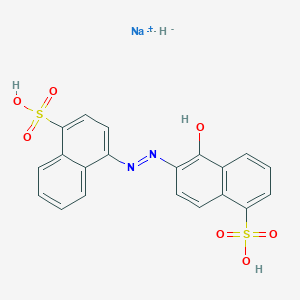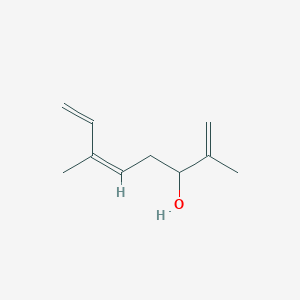
(Z)-Ocimenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ocimenol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is known for its pleasant floral aroma and is commonly used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and exists as a colorless liquid at room temperature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Ocimenol can be synthesized through several methods, including:
Isomerization of Linalool: One common method involves the isomerization of linalool under acidic conditions to produce this compound.
Hydration of Myrcene: Another method involves the hydration of myrcene in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants such as basil, mint, and other aromatic herbs. The essential oils are then subjected to fractional distillation to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Ocimenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ocimenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield ocimene using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine).
Major Products Formed:
Oxidation: Ocimenone.
Reduction: Ocimene.
Substitution: Halogenated ocimenol derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-Ocimenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (Z)-Ocimenol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms, leading to cell lysis.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and mediators.
Analgesic Activity: Modulating pain receptors and pathways to reduce pain perception.
Vergleich Mit ähnlichen Verbindungen
Linalool: Another monoterpenoid alcohol with a floral aroma, commonly found in lavender and coriander.
Geraniol: A monoterpenoid alcohol with a rose-like scent, found in geranium and citronella oils.
Citronellol: A monoterpenoid alcohol with a citrusy aroma, found in citronella and rose oils.
Eigenschaften
CAS-Nummer |
39900-51-1 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(5Z)-2,6-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-9(4)6-7-10(11)8(2)3/h5-6,10-11H,1-2,7H2,3-4H3/b9-6- |
InChI-Schlüssel |
TYDDWHVJHGIJCW-TWGQIWQCSA-N |
Isomerische SMILES |
CC(=C)C(C/C=C(/C)\C=C)O |
Kanonische SMILES |
CC(=C)C(CC=C(C)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


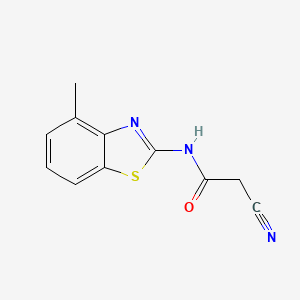
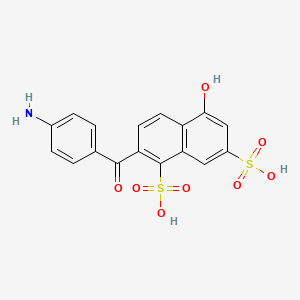
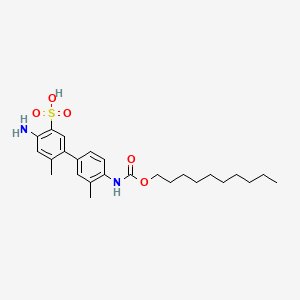
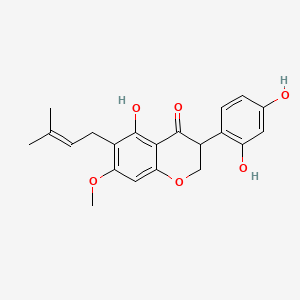
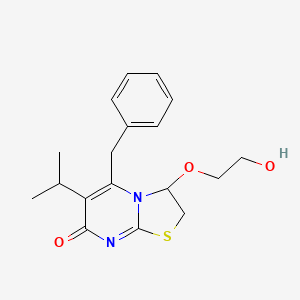

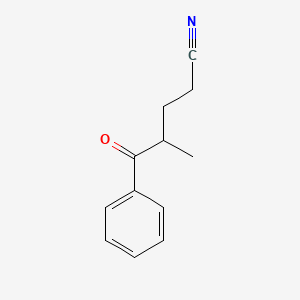

![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)



